molecular formula C9H13N3O3S B2443193 Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate CAS No. 510763-27-6

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

Cat. No. B2443193
CAS RN: 510763-27-6
M. Wt: 243.28
InChI Key: OXUQTIVJUUONHA-UHFFFAOYSA-N
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Description

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C9H13N3O3S. It is used in various scientific research and has been investigated for its potential applications .


Molecular Structure Analysis

The molecular structure of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate consists of a thiadiazole ring substituted with an isopropyl group and an ethyl ester group. The exact 3D structure can be computed using specialized software .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate, such as its melting point, boiling point, and density, can be found in specialized databases .

Scientific Research Applications

Synthesis and Fungicidal Activity

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate has been utilized in the synthesis of various heterocyclic compounds. For instance, a study by El-Telbani, Swellem, and Nawwar (2007) demonstrated the condensation of related compounds to produce thiadiazoles and triazoles with potential fungicidal activities (El-Telbani et al., 2007).

Antimicrobial and Antifungal Properties

In the realm of antimicrobial research, derivatives of thiadiazoles have shown promise. A study by Demirbas, Karaoglu, Demirbaş, and Sancak (2004) found that certain triazole and thiadiazole derivatives exhibited antimicrobial activity against various microorganisms, although no antifungal activity was observed against yeast-like fungi (Demirbas et al., 2004).

Pharmacological Evaluation

In pharmacology, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties. A 2016 study by Shkair, Shakya, Raghavendra, and Naik reported that certain thiadiazoles showed significant in vitro anti-inflammatory activity, with some compounds exhibiting notable analgesic activity (Shkair et al., 2016).

Applications in Drug Design

In drug design, the structural and functional versatility of thiadiazole derivatives is harnessed. For example, Shukla et al. (2012) described the design and synthesis of BPTES analogs (involving thiadiazole structures) as potent inhibitors of kidney-type glutaminase, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis and Characterization in Chemistry

In the field of chemistry, these compounds are synthesized and characterized for various potential applications. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, incorporating thiadiazole structures, and screened them for antibacterial and antifungal activities (Desai et al., 2007).

Mechanism of Action

properties

IUPAC Name

ethyl 2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4-15-8(14)6(13)10-9-12-11-7(16-9)5(2)3/h5H,4H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUQTIVJUUONHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(5-isopropyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

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